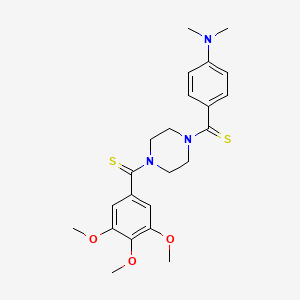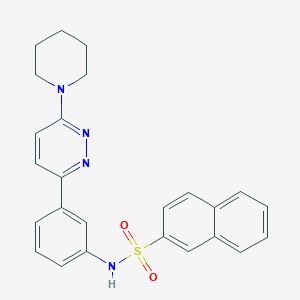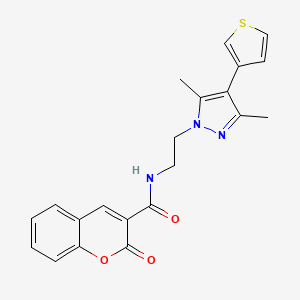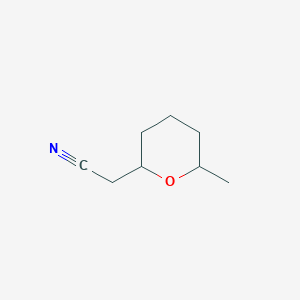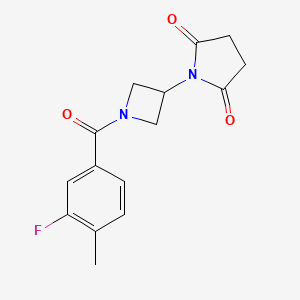
1-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine-2,5-dione ring . Pyrrolidine-2,5-dione derivatives have been found to exhibit numerous bioactivities, especially in anticonvulsant and tyrosinase inhibitory activity .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives, such as “this compound”, can be achieved via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The structure of the molecule is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are used in the synthesis of compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The non-H atoms in the pyrrolidine-2,5-dione structure are nearly coplanar . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .Wissenschaftliche Forschungsanwendungen
Synthesis and Antagonist Activity
A series of compounds, including structures related to 1-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, were synthesized and tested for their antagonist activity against 5-HT2 and alpha 1 receptors. Among these, certain derivatives exhibited potent 5-HT2 antagonist activity without showing alpha 1 antagonist activity in vivo, indicating their potential use in developing therapeutic agents targeting serotonin receptors (Watanabe et al., 1992).
Biotransformation and Metabolic Studies
Research on β-secretase inhibitors, which are closely related structurally to the compound , has provided insights into their biotransformation in vitro and in vivo across various species. These studies help understand the metabolic fate of such compounds, including the extensive metabolism and rapid excretion, primarily via feces after intravenous administration. The main metabolic pathways identified were N-oxidation and a ring contraction mechanism, offering valuable information for drug development processes focusing on metabolic stability and elimination pathways (Lindgren et al., 2013).
Binding Properties and Imaging Applications
Studies have explored the binding properties of compounds with structures similar to this compound, particularly focusing on nicotinic acetylcholine receptor (nAChR) subtype binding. These compounds have been labeled for positron emission tomography (PET) imaging, highlighting their potential applications in neuroimaging and the study of cholinergic systems in the brain (Doll et al., 1999).
Antibacterial Activity
In the search for new antibacterial agents, derivatives of the compound have been synthesized and evaluated for their activity against various bacterial strains. Some derivatives have shown promising antibacterial properties, suggesting the potential for further development into new antimicrobial therapies (Asahina et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-9-2-3-10(6-12(9)16)15(21)17-7-11(8-17)18-13(19)4-5-14(18)20/h2-3,6,11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFODHTEPEYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2993395.png)
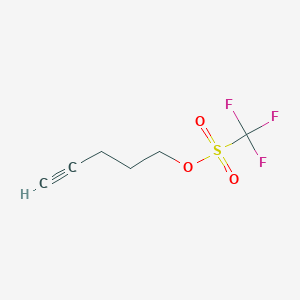
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)
![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)

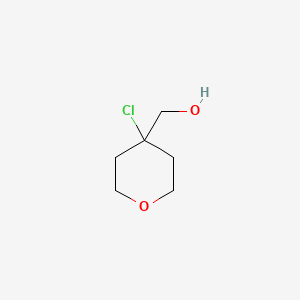
![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)
![4-[butyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2993405.png)
